molecular formula C8H11Cl2N B1464290 2-Chloro-4-ethylaniline hydrochloride CAS No. 1214622-59-9

2-Chloro-4-ethylaniline hydrochloride

Cat. No.: B1464290
CAS No.: 1214622-59-9
M. Wt: 192.08 g/mol
InChI Key: UMIJGQBJJWQXGN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and ethyl groups. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethylaniline hydrochloride typically involves the chlorination of 4-ethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The hydrochloride salt is then formed by treating the resulting 2-Chloro-4-ethylaniline with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of ethanolamine as a raw material, with organic acids as catalysts and hydrogen chloride as the chlorination reagent. This method is advantageous due to the availability of raw materials, high reaction yield, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-ethylaniline hydrochloride is a versatile compound with applications in several scientific research areas:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.

    Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.

    Material Science: It finds applications in the development of functional materials and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylaniline hydrochloride involves its interaction with various molecular targets. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different substrates. In coupling reactions, for instance, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-ethylaniline hydrochloride is unique due to the presence of both chlorine and ethyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both electron-withdrawing and electron-donating effects are desired .

Properties

IUPAC Name

2-chloro-4-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJGQBJJWQXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214622-59-9
Record name Benzenamine, 2-chloro-4-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214622-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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